Cas no 1864062-67-8 (3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride)
![3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1864062-67-8x500.png)
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-241530
- AKOS026746791
- 3-[(4-methoxyphenyl)sulfanyl]azetidinehydrochloride
- 3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride
- 1864062-67-8
- F2167-0406
- 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride
-
- インチ: 1S/C10H13NOS.ClH/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
- InChIKey: CBBXIVKZEFGLNC-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC(=CC=1)OC)C1CNC1
計算された属性
- 精确分子量: 231.0484629g/mol
- 同位素质量: 231.0484629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241530-0.5g |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
Life Chemicals | F2167-0406-0.5g |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 95%+ | 0.5g |
$413.0 | 2023-09-06 | |
Life Chemicals | F2167-0406-1g |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 95%+ | 1g |
$435.0 | 2023-09-06 | |
TRC | M222731-1g |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 1g |
$ 615.00 | 2022-06-04 | ||
TRC | M222731-500mg |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 500mg |
$ 410.00 | 2022-06-04 | ||
Life Chemicals | F2167-0406-2.5g |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 95%+ | 2.5g |
$870.0 | 2023-09-06 | |
Enamine | EN300-241530-10.0g |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Enamine | EN300-241530-1.0g |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-241530-2.5g |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
Life Chemicals | F2167-0406-5g |
3-[(4-methoxyphenyl)sulfanyl]azetidine hydrochloride |
1864062-67-8 | 95%+ | 5g |
$1305.0 | 2023-09-06 |
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochlorideに関する追加情報
Introduction to 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride (CAS No. 1864062-67-8)
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride (CAS No. 1864062-67-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of azetidine, a four-membered heterocyclic ring, and features a sulfanyl group attached to a 4-methoxyphenyl moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride is characterized by its azetidine ring, which is known for its rigidity and conformational stability. The sulfanyl group (thioether) and the 4-methoxyphenyl substituent contribute to the compound's lipophilicity and electronic properties, which are crucial for its biological activity. The hydrochloride salt form ensures good solubility in aqueous media, facilitating its use in various biological assays and formulations.
Recent studies have highlighted the potential of 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride in modulating specific biological targets. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses. By selectively modulating these receptors, 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride could offer new avenues for treating diseases such as neurological disorders, cardiovascular conditions, and inflammatory diseases.
In addition to its potential as a GPCR modulator, 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride has also been investigated for its anti-inflammatory properties. A study published in the Inflammation Research journal demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it may have therapeutic potential in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride has been another area of focus in recent research. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its good oral bioavailability and low toxicity profile make it an attractive candidate for further preclinical and clinical development. Moreover, its ability to cross the blood-brain barrier (BBB) has been noted, which is particularly important for potential applications in central nervous system (CNS) disorders.
The safety and efficacy of 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride have been evaluated in several preclinical models. In vivo studies using rodent models have demonstrated that this compound can effectively reduce inflammation and improve disease outcomes without significant adverse effects. These results are promising and warrant further investigation in more advanced preclinical models and eventually clinical trials.
Beyond its therapeutic applications, 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride has also been explored as a tool compound in chemical biology research. Its unique structure and functional groups make it an excellent probe for studying protein-protein interactions and signaling pathways. Researchers have used this compound to gain insights into the mechanisms underlying various biological processes, contributing to a deeper understanding of disease pathogenesis.
In conclusion, 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride (CAS No. 1864062-67-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its potential as a GPCR modulator, anti-inflammatory agent, and tool compound highlights its significance in advancing our understanding of biological systems and developing new therapeutic strategies. Ongoing research continues to uncover new aspects of its biological activity and pharmacological properties, making it an exciting area of study for scientists and researchers alike.
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